molecular formula C13H25NO3S B5638631 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol

Cat. No. B5638631
M. Wt: 275.41 g/mol
InChI Key: FPNLZMKTLXIROM-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperidine compounds often involves multi-step chemical reactions that carefully introduce functional groups at specific positions on the piperidine ring. For example, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, which share a structural motif with our compound of interest, have been achieved from 1,3-dimethyl-4-piperidinone through key reactions controlling the C3-C4 stereochemistry (Schmitt, Brown, & Perrio, 2013). These methods provide a foundation for understanding the synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critically important in determining their chemical reactivity and physical properties. Crystal structure analyses, such as those performed by Arulraj et al. (2019) on a related piperidine compound, utilize techniques like X-ray diffraction to elucidate the arrangement of atoms within the crystal lattice, providing insights into the compound's geometry, bond lengths, and angles, as well as intermolecular interactions (Arulraj et al., 2019).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the functional groups attached to the piperidine ring. The presence of a methoxyethyl and a methylthio propanoyl group in our compound suggests reactivity patterns that may include interactions with nucleophiles and electrophiles, as well as potential for participation in catalytic cycles (Consiglio et al., 1981).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. For instance, the crystal packing, hydrogen bonding, and molecular shape analyses provide valuable information about the solid-state properties and stability of the compound (Arulraj et al., 2019).

properties

IUPAC Name

1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3S/c1-11-10-14(12(15)4-9-18-3)7-5-13(11,16)6-8-17-2/h11,16H,4-10H2,1-3H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLZMKTLXIROM-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-methylsulfanylpropan-1-one

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